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Compound of Interest

Compound Name: N-Desmethyl ofloxacin

Cat. No.: B129235 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-desmethyl ofloxacin is a primary active metabolite of ofloxacin, a broad-spectrum

fluoroquinolone antibiotic. Monitoring its concentration in biological fluids such as plasma,

serum, and urine is crucial for pharmacokinetic and toxicokinetic studies, as well as for

therapeutic drug monitoring, particularly in patients with impaired renal function where

metabolite accumulation can occur.[1] Solid-phase extraction (SPE) is a widely used sample

preparation technique that offers significant advantages over traditional liquid-liquid extraction

by providing cleaner extracts, higher recovery, and reduced solvent consumption.[2][3]

This application note details a robust protocol for the extraction of N-desmethyl ofloxacin from

biological fluids using reversed-phase SPE. The methodology is designed for subsequent

analysis by High-Performance Liquid Chromatography (HPLC) with UV or fluorescence

detection, or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This protocol employs a reversed-phase SPE mechanism. The stationary phase is a non-polar

sorbent (e.g., C18), which retains hydrophobic compounds from a polar aqueous sample

matrix. The biological fluid sample is first pre-treated and loaded onto a conditioned and

equilibrated C18 cartridge. Polar interferences are washed away with a weak aqueous-organic

solvent mixture. Finally, the analyte of interest, N-desmethyl ofloxacin, is eluted from the
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sorbent using a strong organic solvent. The resulting eluate is clean and concentrated, ready

for chromatographic analysis.

Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific

biological matrix and analytical instrumentation used.

1. Materials and Reagents

SPE Cartridges: C18 (Octadecylsilane), 100 mg, 1 mL (or similar)

Reagents:

Methanol (HPLC Grade)

Acetonitrile (HPLC Grade)

Ammonium Hydroxide (NH₄OH)

Phosphoric Acid (H₃PO₄) or Formic Acid

Phosphate Buffer (e.g., 0.025 M, pH adjusted as needed)

Ultrapure Water

Equipment:

SPE Vacuum Manifold

Centrifuge

Vortex Mixer

Nitrogen Evaporator

Analytical Balance

pH Meter
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HPLC or LC-MS/MS system

2. Sample Pre-treatment

Plasma/Serum: To 500 µL of plasma or serum, add 500 µL of 0.025 M phosphate buffer (pH

7.0). Vortex for 30 seconds. Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

Use the supernatant for the loading step.

Urine: Centrifuge the urine sample at 4000 rpm for 10 minutes. Dilute 100 µL of the

supernatant with 900 µL of ultrapure water or a suitable buffer.[4]

3. Solid-Phase Extraction Procedure

The following steps outline the SPE process. Ensure a consistent, slow flow rate (approx. 1-2

mL/min) for all steps unless otherwise specified.

Conditioning: Pass 1 mL of methanol through the C18 cartridge to activate the sorbent.[5]

Equilibration: Pass 1 mL of ultrapure water or equilibration buffer (e.g., 0.025 M phosphate

buffer) through the cartridge. Do not allow the sorbent bed to dry out.[3][5]

Sample Loading: Load the pre-treated supernatant onto the cartridge.

Washing:

Wash 1: Pass 1 mL of ultrapure water to remove salts.

Wash 2: Pass 1 mL of 5% Methanol in water to remove polar interferences.[6]

Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

Elution: Elute N-desmethyl ofloxacin from the cartridge by passing 1 mL of Methanol

containing 2% ammonium hydroxide.[5] Collect the eluate in a clean collection tube.

4. Post-Extraction Processing

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
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Reconstitute the residue in 100-200 µL of the mobile phase used for the chromatographic

analysis.

Vortex briefly and transfer to an autosampler vial for injection into the HPLC or LC-MS/MS

system.

Workflow Diagram
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Caption: SPE workflow for N-desmethyl ofloxacin extraction.
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Data and Performance Characteristics
While specific validation data for N-desmethyl ofloxacin SPE is limited in publicly available

literature, performance can be extrapolated from methods validated for the parent drug,

ofloxacin, due to their structural similarity. Method validation must be performed to establish

specific performance characteristics for N-desmethyl ofloxacin.

Table 1: Representative Performance Data for Ofloxacin SPE-HPLC Methods Note: This data

is for the parent drug, Ofloxacin, and serves as an expected baseline. Validation is required for

N-desmethyl ofloxacin.

Parameter Biological Matrix Value Range Reference

Linearity Range Human Plasma 0.1 - 6 µg/mL [7]

Human Plasma 25 - 4000 ng/mL [8]

Human Urine 1.15 - 36.0 µg/mL [4]

Correlation Coeff. (r) Human Plasma > 0.999 [7]

Recovery Human Plasma 90.1 - 109.5% [9]

Human Urine 96.0% [4]

LOD Human Plasma 0.023 µg/mL [7]

Human Urine 0.12 µg/mL [4]

LOQ Human Plasma 0.076 µg/mL [7]

Human Urine 0.4 µg/mL [4]

Precision (%CV) Human Plasma < 4.9% (Intraday) [8]

Human Plasma < 3.7% (Interday) [8]

Analytical Finish: HPLC Conditions

The cleaned extract can be analyzed using a reversed-phase HPLC method. Below are typical

starting conditions.
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Column: C18, 250 x 4.6 mm, 5 µm particle size.[7][8]

Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 0.025 M, pH 2.2-

3.5). A common ratio is approximately 15:85 (v/v) Acetonitrile:Buffer.[4][7]

Flow Rate: 1.0 - 1.5 mL/min.[4][10]

Detection:

UV: 294 nm.[7][10]

Fluorescence: Excitation at 294 nm, Emission at 494 nm.[11]

Internal Standard: Ciprofloxacin or another suitable fluoroquinolone can be used as an

internal standard to improve precision and accuracy.[4][7]

Conclusion

The solid-phase extraction protocol outlined provides an effective and efficient method for the

isolation and concentration of N-desmethyl ofloxacin from various biological fluids. The use of

a C18 reversed-phase sorbent yields clean extracts suitable for sensitive and reliable

quantification by HPLC or LC-MS/MS. This method serves as a strong foundation for

researchers and scientists conducting pharmacokinetic and clinical studies involving ofloxacin

and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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